N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide
Description
N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide is a complex organic compound that features a benzamide core with a methoxyphenyl and pyridinyl substituent
Properties
CAS No. |
2648945-45-1 |
|---|---|
Molecular Formula |
C21H20N2O2 |
Molecular Weight |
332.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 3-methoxyphenyl ethylamine, which is then reacted with 4-pyridinecarboxylic acid chloride under basic conditions to form the desired benzamide . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The methoxyphenyl and pyridinyl groups can enhance its binding affinity and specificity, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridinyl group but lacks the methoxyphenyl substituent.
4-hydroxy-2-quinolones: Contains a similar aromatic structure but with different functional groups.
Uniqueness
N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide is unique due to the presence of both methoxyphenyl and pyridinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
